methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole moiety, a pyrrole ring, and a carboxylate ester group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Construction of the Pyrrole Ring: This step might involve the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Esterification: The carboxylate ester group can be introduced via Fischer esterification using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
METHYL (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural motifs, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C24H23NO5 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C24H23NO5/c1-14(2)17-6-8-18(9-7-17)25-15(3)22(24(27)28-4)19(23(25)26)11-16-5-10-20-21(12-16)30-13-29-20/h5-12,14H,13H2,1-4H3/b19-11- |
InChI Key |
HSFOMELRDXXIRB-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1C4=CC=C(C=C4)C(C)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)N1C4=CC=C(C=C4)C(C)C)C(=O)OC |
Origin of Product |
United States |
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